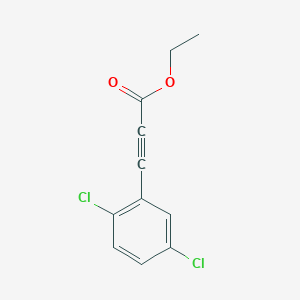
N'-Aminopropanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-Aminopropanimidamide hydrochloride include:
- Propionamidine hydrochloride
- Guanidine hydrochloride
- Aminoguanidine hydrochloride
Uniqueness
N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C3H10ClN3 |
|---|---|
Poids moléculaire |
123.58 g/mol |
Nom IUPAC |
N'-aminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H |
Clé InChI |
XBKRWHIDIHGJQQ-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N/N)/N.Cl |
SMILES canonique |
CCC(=NN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)
![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
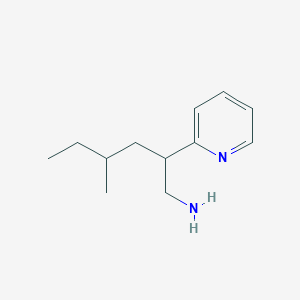
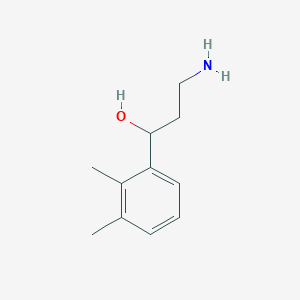

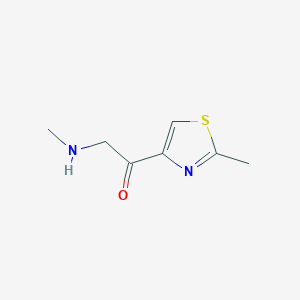
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
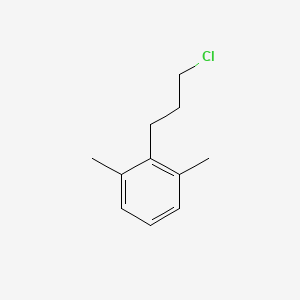
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
